molecular formula C15H11Cl3O3 B5827521 Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy-

Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy-

Cat. No.: B5827521
M. Wt: 345.6 g/mol
InChI Key: IGVUJGJLDQTDES-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy-: is an organic compound with a complex structure It is characterized by the presence of a benzaldehyde core substituted with chloro, methoxy, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzaldehyde core, which is then functionalized with chloro and methoxy groups.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving catalysts such as sodium hydroxide or other bases to facilitate the substitution reactions.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like ethanol or dichloromethane is common to dissolve the reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-chloro-3-methoxy-: Similar structure but lacks the dichlorophenyl group.

    Benzaldehyde, 3-chloro-4-hydroxy-: Similar structure but has a hydroxy group instead of a methoxy group.

    Benzaldehyde, 3,4-dimethoxy-: Similar structure but lacks the chloro group.

Uniqueness

Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- is unique due to the presence of both chloro and dichlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVUJGJLDQTDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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